[1-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride
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Overview
Description
[1-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride: is a chemical compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride typically involves the reaction of 5-chloro-2-methoxyphenyl hydrazine with formaldehyde and sodium azide under acidic conditions to form the triazole ring. The resulting triazole intermediate is then reacted with methanamine to yield the final product. The hydrochloride salt is formed by treating the compound with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is purified using crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or alkoxides, often in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding triazole N-oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can be functionalized to create a wide range of derivatives.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. Triazole derivatives are known to interact with various enzymes, making them valuable tools in biochemical studies.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Triazole derivatives are known for their antifungal, antibacterial, and anticancer activities. This compound is being investigated for similar properties.
Industry: In the industrial sector, the compound is used in the development of new materials and as a catalyst in various chemical reactions. Its unique chemical properties make it suitable for a range of applications.
Mechanism of Action
The mechanism of action of [1-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to interact with enzymes is a key aspect of its mechanism of action.
Comparison with Similar Compounds
- [5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride
- [5-(ethoxymethyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride
- (5-Chloro-2-pyrazinyl)methanamine hydrochloride
Comparison: Compared to similar compounds, [1-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride stands out due to its unique substitution pattern on the triazole ring. The presence of the 5-chloro-2-methoxyphenyl group enhances its biological activity and specificity. This compound’s unique structure allows it to interact with different molecular targets, making it a valuable tool in scientific research.
Properties
IUPAC Name |
[1-(5-chloro-2-methoxyphenyl)triazol-4-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4O.ClH/c1-16-10-3-2-7(11)4-9(10)15-6-8(5-12)13-14-15;/h2-4,6H,5,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUAMPYJPDBIND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N2C=C(N=N2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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